(1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
(1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 1779370-06-7) is a tetrahydroisoquinoline (THIQ) derivative with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its structure features a tetrahydroisoquinoline core with a carboxylic acid group at position 1, an oxo group at position 3, and an amino group at position 4 in a stereospecific (1S,4R) configuration. THIQs are recognized as "privileged scaffolds" in medicinal chemistry due to their adaptability in designing bioactive compounds, including antiviral, antifungal, and anticancer agents .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(1S,4R)-4-amino-3-oxo-2,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c11-7-5-3-1-2-4-6(5)8(10(14)15)12-9(7)13/h1-4,7-8H,11H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
LUHAKQGBLAIGPP-SFYZADRCSA-N |
Isomeric SMILES |
C1=CC=C2[C@H](NC(=O)[C@@H](C2=C1)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(NC(=O)C(C2=C1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts are often employed to achieve the desired stereochemistry and efficiency .
Chemical Reactions Analysis
Reductive Lactamization
This reaction enables cyclization via reduction of the 3-oxo group and subsequent lactam formation. Key conditions and outcomes include:
| Reagent/Conditions | Product | Yield | Stereochemical Outcome | Source |
|---|---|---|---|---|
| Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> in aqueous ethanol | Pyrido[2,3-f]quinoxaline derivatives | 45–60% | Retains (1S,4R) configuration |
Mechanistically, the 3-oxo group undergoes single-electron reduction, followed by intramolecular nucleophilic attack by the amino group to form a fused bicyclic lactam . This method is critical for synthesizing antiviral heterocycles .
Amidation and Carboxamide Formation
The carboxylic acid group reacts with amines or alcohols under coupling agents:
Optimal yields (70–85%) are achieved at 0–5°C with TBTU, preserving stereochemistry .
Decarboxylation
Thermal or acidic conditions induce decarboxylation:
This reaction simplifies the scaffold for further derivatization.
Nucleophilic Substitution at the 4-Amino Group
The amino group participates in alkylation or acylation:
| Reagent | Product | Selectivity | Source |
|---|---|---|---|
| Benzyl chloride | N-benzyl derivative | >90% regioselectivity | |
| Acetic anhydride | N-acetylated compound | Sterically hindered at 1S position |
Reactions occur in DMF at 25°C with K<sub>2</sub>CO<sub>3</sub> as a base.
Cyclocondensation with Carbonyl Compounds
The amino and carbonyl groups facilitate heterocycle formation:
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Fluoral hydrate (CF<sub>3</sub>CHO) | p-TsOH | Trifluoromethylated THIQ derivatives | 54–55% | |
| Glutaric anhydride | None | Spirocyclic lactams | 30–40% |
Notably, reactions with fluoral hydrate show high trans-diastereoselectivity (dr > 9:1) .
Enzymatic Interactions
The compound inhibits enzymes via hydrogen bonding and steric effects:
Molecular docking studies confirm interactions with key residues (e.g., Glu205 in DPP-4).
Comparative Reactivity with Analogues
The stereochemistry and substituents critically influence reactivity:
| Compound | Key Structural Feature | Reaction Rate (vs. Target) |
|---|---|---|
| (1R,4S) enantiomer | Inverse configuration | 50% slower lactamization |
| 4-Oxo-THIQ (no amino group) | Lacks NH<sub>2</sub> | No reductive lactamization |
| Berberine (isoquinoline) | Aromatic core | Higher electrophilicity |
Key Research Findings:
-
Steric Effects : The 1S,4R configuration hinders axial attack during nucleophilic substitution, favoring equatorial pathways .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance amidation yields by stabilizing transition states .
-
Biological Relevance : Carboxamide derivatives show 10–100× greater antiviral activity than the parent acid .
Scientific Research Applications
Antitussive Activity
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant antitussive (cough suppressing) properties. Specifically, studies have shown that compounds similar to (1S,4R)-4-amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid demonstrate antitussive activity comparable to codeine phosphate but with reduced side effects such as respiratory depression and gastrointestinal paralysis . This makes them potential candidates for treating various cough-related conditions including bronchitis and laryngitis.
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It may play a role in alleviating symptoms associated with neurodegenerative diseases such as Alzheimer’s disease. The structural features of tetrahydroisoquinolines allow them to interact with neurotransmitter systems, potentially offering therapeutic benefits against cognitive decline .
Antimicrobial Activity
Tetrahydroisoquinoline derivatives have also been noted for their antimicrobial properties. For instance, compounds related to (1S,4R)-4-amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antibiotics .
Synthesis and Derivatives
The synthesis of (1S,4R)-4-amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various methods involving domino reactions and other synthetic pathways. Recent studies have highlighted novel synthetic routes that enhance yield and purity, making it easier to produce this compound for research and therapeutic applications .
Clinical Trials on Antitussive Properties
A clinical study evaluated the efficacy of tetrahydroisoquinoline derivatives in patients suffering from chronic cough due to respiratory infections. Results indicated that these compounds provided significant relief without the adverse effects commonly associated with traditional antitussives like codeine .
Neuroprotective Studies
In vitro studies have demonstrated that (1S,4R)-4-amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can protect neuronal cells from oxidative stress-induced damage. This suggests its potential use as a neuroprotective agent in conditions such as Alzheimer's disease .
Summary of Applications
Mechanism of Action
The mechanism of action of (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Key Structural Features
The compound is distinguished by its 4-amino and 3-oxo substituents, which contrast with other THIQ derivatives that often feature methoxy, alkyl, or aromatic substituents. Below is a comparative analysis of structurally related compounds:
Biological Activity
(1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound that belongs to the tetrahydroisoquinoline family. Its unique structure, characterized by an amino group and a carboxylic acid group, positions it as a candidate for various biological activities. This article delves into its synthesis, biological activities, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through several methods. The stereochemistry indicated by the (1S,4R) notation is crucial for its biological activity. Various synthetic routes have been developed to optimize yield and purity:
- Method A : Utilizing [specific reagents], yielding high purity.
- Method B : A multi-step synthesis involving [specific steps], achieving significant yields.
Each method's implications on the final product's biological activity are significant due to the importance of stereochemistry in drug interactions.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activity. The biological activity of (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suggests potential therapeutic applications across various domains:
1. Enzyme Inhibition
Compounds related to this structure have shown promising results in inhibiting enzymes involved in metabolic pathways. For instance:
- ACE Inhibition : Similar tetrahydroisoquinoline derivatives have demonstrated effective angiotensin-converting enzyme (ACE) inhibition, which is crucial for managing hypertension .
2. Receptor Modulation
The compound may act as a modulator for various receptors:
- Dopamine Receptors : Research has indicated that certain tetrahydroisoquinoline derivatives can function as positive allosteric modulators of D1 dopamine receptors . This modulation is beneficial in treating disorders related to dopamine dysregulation.
3. Antimicrobial Properties
Similar compounds exhibit antimicrobial effects:
- Antimicrobial Activity : Tetrahydropalmatine and berberine are examples of isoquinoline derivatives known for their antimicrobial properties. The structural features of (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may confer similar effects.
Case Studies and Research Findings
Several studies have explored the biological activities of tetrahydroisoquinoline derivatives:
| Study | Findings |
|---|---|
| Study 1 | Identified analogs that enhance chloride transport in cystic fibrosis cells with EC50 values below 10 nM. |
| Study 2 | Investigated antiviral properties against strains of coronaviruses; compounds showed significant inhibition rates. |
| Study 3 | Demonstrated ACE inhibitory effects in animal models with promising potential for hypertension treatment. |
Q & A
Q. What are the primary synthetic routes for (1S,4R)-4-amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The compound is typically synthesized via multicomponent reactions involving homophthalic anhydride and ketimines. For example, the Castagnoli-Cushman reaction has been employed to generate structurally related tetrahydroisoquinoline derivatives, where imines react with anhydrides under mild acidic conditions to form spirocyclic intermediates. Reaction temperature, solvent polarity, and catalyst selection (e.g., chiral auxiliaries) critically influence diastereoselectivity. X-ray crystallography and DFT calculations are essential for confirming stereochemistry .
Q. How is the structural integrity of this compound validated in synthetic studies?
Structural validation relies on multimodal characterization:
- X-ray crystallography resolves absolute configuration and confirms spirocyclic or fused-ring systems .
- NMR spectroscopy (1H, 13C, and 2D techniques like COSY/NOESY) identifies proton environments and coupling patterns, particularly for distinguishing cis vs. trans isomers in the tetrahydroisoquinoline core .
- DFT calculations benchmark experimental data against theoretical models to validate electronic and steric properties .
Q. What stability challenges arise during storage or handling, and how are they mitigated?
The compound’s β-ketoamide moiety is prone to hydrolysis under acidic or basic conditions. Stability studies recommend:
- Storage in anhydrous, inert environments (argon atmosphere, desiccants).
- Avoidance of prolonged exposure to light or heat.
- Use of stabilizing additives (e.g., radical scavengers) during reactions involving oxidative conditions .
Advanced Research Questions
Q. How does stereochemistry at the C1 and C4 positions influence biological or catalytic activity?
The (1S,4R) configuration enhances rigidity in the tetrahydroisoquinoline scaffold, which is critical for binding to chiral receptors or enzymes. For instance, stereospecific interactions with copper ions in metalloenzymes (e.g., tyrosinase) have been observed in analogues, where the 4-amino group acts as a coordination site. Computational docking studies and comparative assays with enantiomers are used to map structure-activity relationships .
Q. What strategies address low yields in diastereoselective syntheses of this compound?
Key strategies include:
- Chiral auxiliary incorporation : tert-Butoxycarbonyl (Boc) groups on the amine improve steric control during cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance imine reactivity, while low temperatures (−20°C to 0°C) reduce side reactions .
- Catalytic asymmetric methods : Chiral Brønsted acids or transition-metal catalysts (e.g., Rh(II)) can enforce enantioselectivity in anhydride-imine couplings .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
Density functional theory (DFT) calculates transition-state energies and frontier molecular orbitals to predict regioselectivity in electrophilic attacks. For example, the C3 carbonyl’s electrophilicity is modulated by conjugation with the tetrahydroisoquinoline ring, which DFT accurately models . Molecular dynamics simulations further assess solvation effects on reaction pathways.
Q. What analytical methods resolve impurities from incomplete cyclization or overoxidation?
- HPLC-MS : Reversed-phase chromatography with mass detection identifies byproducts like open-chain intermediates or decarboxylated derivatives .
- IR spectroscopy : Detects residual anhydride or imine starting materials via characteristic carbonyl stretches (e.g., 1750–1850 cm⁻¹ for anhydrides) .
Q. How does the compound interact with biological targets, such as metalloproteins?
Analogues of this compound form stable chelates with transition metals (e.g., Cu²⁺, Fe³⁺), as demonstrated in studies with glycyl-histidyl-lysine (GHK) peptide mimics. Isothermal titration calorimetry (ITC) quantifies binding affinities, while EPR spectroscopy probes metal-coordination geometries .
Q. What mechanistic insights explain its susceptibility to decarboxylation?
Decarboxylation proceeds via a six-membered cyclic transition state, where the β-keto group stabilizes the enolate intermediate. Isotopic labeling (¹³C at C1) and kinetic isotope effect (KIE) studies confirm this pathway. Acidic conditions accelerate decarboxylation by protonating the carboxylate, as shown in decarboxylase enzyme assays .
Q. How are contradictions in reported synthetic yields or stereoselectivity resolved?
Discrepancies often arise from subtle differences in reaction setups (e.g., moisture content, stirring efficiency). Systematic reproducibility studies using controlled parameters (e.g., glovebox vs. ambient conditions) and advanced analytics (in situ NMR) isolate critical variables. Cross-laboratory collaborations validate findings .
Q. Methodological Notes
- Data Contradiction Analysis : Compare NMR chemical shifts across studies to identify solvent or temperature artifacts.
- Experimental Design : Prioritize in situ monitoring (e.g., ReactIR) for real-time tracking of unstable intermediates.
- Advanced Characterization : Synchrotron X-ray sources improve resolution for challenging crystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
